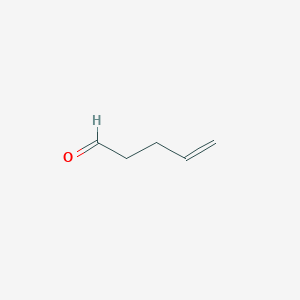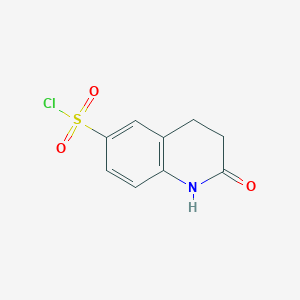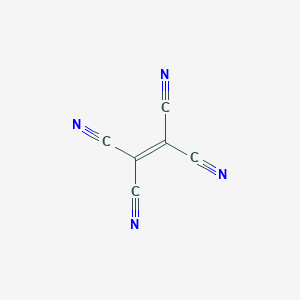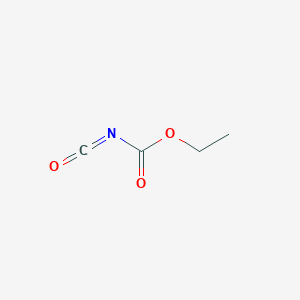
4-戊烯醛
描述
3,4,5,6-Tetrachloro-[1,2]benzoquinone is an artificial organic compound belonging to the quinone family. It is a yellow solid with the molecular formula C6Cl4O2 and a molecular weight of 245.88 g/mol .
科学研究应用
3,4,5,6-四氯-[1,2]苯醌在科学研究中有多种应用:
化学: 它用作有机合成中的试剂,特别是在氧化和取代反应中。
生物学: 该化合物因其与生物分子的相互作用及其对细胞过程的潜在影响而受到研究。
医药: 正在进行研究,以探索其潜在的治疗应用,包括其作为细胞色素P450酶抑制剂的作用,细胞色素P450酶参与药物代谢.
工业: 它用于生产染料、颜料和其他工业化学品.
作用机制
3,4,5,6-四氯-[1,2]苯醌的作用机制涉及其作为氧化剂的能力。它可以从其他分子中接受电子,导致它们的氧化。此特性在各种化学反应和工业过程中得到利用。 此外,它对细胞色素P450酶的抑制会影响药物和其他化合物的代谢,使其成为药理学研究中的宝贵工具 .
生化分析
Cellular Effects
In the context of cellular effects, 4-Pentenal has been found to induce increases in intracellular calcium in cultured neonatal rat trigeminal ganglion neurons . This suggests that 4-Pentenal may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
3,4,5,6-四氯-[1,2]苯醌可以通过多种方法合成。一种常见的合成路线是1,2-苯醌的氯化。 反应通常在受控条件下,在氯化剂(如氯气或亚硫酰氯)存在下进行 . 反应条件(包括温度和溶剂)会显著影响产物的收率和纯度。
工业生产方法通常涉及大规模氯化工艺,其中反应参数针对最大效率和成本效益进行了优化。 然后通过重结晶或其他合适的纯化技术对产品进行纯化,以达到所需的质量 .
化学反应分析
3,4,5,6-四氯-[1,2]苯醌会发生多种化学反应,包括:
氧化: 它可以在有机合成中作为氧化剂,促进各种底物的氧化。
还原: 该化合物可以在适当条件下还原成四氯氢醌。
这些反应中常用的试剂包括还原剂(如硼氢化钠用于还原)和亲核试剂(如胺用于取代反应)。 形成的主要产物取决于所用试剂和具体的反应条件 .
相似化合物的比较
3,4,5,6-四氯-[1,2]苯醌与其他醌类化合物相似,例如四氯-1,4-苯醌和四氟-1,4-苯醌。 它的独特结构和反应性使其与众不同。例如:
四氯-1,4-苯醌: 该化合物在苯醌环上的不同位置具有氯原子,导致不同的反应性和应用.
四氟-1,4-苯醌: 氟原子取代氯原子,导致不同的化学性质和反应性.
这些差异突出了3,4,5,6-四氯-[1,2]苯醌的独特性及其在各个领域中的特定应用。
属性
IUPAC Name |
pent-4-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-2-3-4-5-6/h2,5H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMSUJWRUHPEEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062178 | |
| Record name | 4-Pentenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Cooked brown and roasted aroma | |
| Record name | 4-Pentenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1608/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water; soluble in pentane and diethyl ether, Soluble (in ethanol) | |
| Record name | 4-Pentenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1608/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.853-0.857 | |
| Record name | 4-Pentenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1608/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2100-17-6 | |
| Record name | 4-Pentenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2100-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pentenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002100176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pentenal | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Pentenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pent-4-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.605 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PENTENAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71K1W8950B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Pentenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032458 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Pentenal?
A1: The molecular formula of 4-Pentenal is C5H8O, and its molecular weight is 84.12 g/mol.
Q2: What spectroscopic data is available for 4-Pentenal?
A2: 4-Pentenal can be characterized using various spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: [1H NMR analysis of 4-Pentenal reveals distinct signals for protons in different chemical environments.][9] Kinetic isotope effects have been studied using 14C and 18O labeling in conjunction with 1H NMR. []
- Mass Spectrometry (MS): MS analysis provides information about the molecular weight and fragmentation pattern of 4-Pentenal. [, ]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in 4-Pentenal, such as the aldehyde C=O stretch. []
Q3: What is the stability of 4-Pentenal under different conditions?
A3: 4-Pentenal can undergo various reactions, including:
- Oxidation: It can be oxidized to 4-pentenoic acid. []
- Reduction: It can be reduced to 4-pentenol. []
- Cyclization: In the presence of appropriate catalysts, it can undergo intramolecular hydroacylation to form cyclopentanone. [, , , , , , , ]
- Thermal Rearrangement: Upon heating, it can rearrange to form 3-pentenal. []
Q4: What is the role of 4-Pentenal in rhodium-catalyzed hydroacylation reactions?
A4: 4-Pentenal serves as a model substrate for studying rhodium-catalyzed intramolecular hydroacylation, a reaction that forms cyclopentanone. [, , , , , , , ] This reaction involves the activation of the aldehydic C-H bond and subsequent cyclization.
Q5: How does the structure of the catalyst influence the selectivity and efficiency of 4-Pentenal hydroacylation?
A5: Research indicates that:
- Cationic Rhodium Complexes: Catalysts like [Rh(chiral diphosphine)]+ show high turnover numbers and frequencies at room temperature. [] The type of chiral diphosphine ligand significantly impacts enantioselectivity, with BINAP often yielding excellent results. [, , ]
- Bulky Ligands: In the hydroacylation of alkynes, bulky ligands on the rhodium catalyst can influence regioselectivity, favoring the formation of specific isomers. []
Q6: What are the synthetic applications of 4-Pentenal hydroacylation?
A6: The reaction is highly valuable for constructing:
- Cyclopentanones: 4-Pentenal and its derivatives readily cyclize to form substituted cyclopentanones, which are important structural motifs in various natural products. [, , , , , , , , ]
- Enantiomerically Pure Compounds: The use of chiral diphosphine ligands in rhodium-catalyzed hydroacylation allows for the asymmetric synthesis of enantiomerically enriched cyclopentanones. [, , , ]
- Natural Product Intermediates: This methodology has been employed in the synthesis of several natural products and their intermediates, showcasing its utility in complex molecule synthesis. [, ]
Q7: Have computational methods been applied to study the hydroacylation of 4-Pentenal?
A7: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of rhodium-catalyzed hydroformylation of 1,3-butadiene, a reaction related to 4-Pentenal. [] These calculations help understand the selectivity towards different products. Additionally, DFT has been used to study the cycloisomerization of 2-allyl-4-pentenal derivatives. []
Q8: How is 4-Pentenal synthesized?
A8: Several synthetic routes to 4-Pentenal exist, including:
- Pyrolysis of Vinyloxypentene: This multi-step process starts with 1-penten-3-ol and yields 4-Pentenal as the final product. []
- Claisen Rearrangement: This reaction involves the rearrangement of an allyl vinyl ether to form an aldehyde, with 4-Pentenal being accessible through this method. [, ]
- Pyrolysis of Azetidinone Derivatives: This method utilizes the thermal decomposition of azetidinone derivatives to generate various valuable intermediates, including 4-Pentenal. [, ]
Q9: Where is 4-Pentenal found naturally?
A9: 4-Pentenal has been identified as a volatile component in various fruits, including cherry tomatoes and Cornus officinalis Sieb. et Zucc. [, ] Its concentration can be influenced by factors such as nitrogen and potassium levels in the soil. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(6-{[(1s)-1-(Hydroxymethyl)-2-Methylpropyl]amino}imidazo[1,2-B]pyridazin-3-Yl)benzonitrile](/img/structure/B109614.png)






![6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B109649.png)

![1-[2-(Trifluoromethyl)phenyl]propan-2-one](/img/structure/B109658.png)

![1H-Benzo[cd]indole-2-thione](/img/structure/B109661.png)
